![molecular formula C19H24N6OS B6449393 3-(piperidin-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine CAS No. 2549022-73-1](/img/structure/B6449393.png)
3-(piperidin-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine
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Description
3-(piperidin-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine is a useful research compound. Its molecular formula is C19H24N6OS and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.17323058 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 3-(piperidin-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to a pyridazine moiety and incorporates a thiazole group as well as an octahydropyrrolo structure. The structural complexity suggests diverse interactions with biological targets.
Pharmacological Properties
Research on similar pyrrolo[3,4-c]pyridine derivatives indicates that they exhibit a broad range of pharmacological activities:
- Antimycobacterial Activity : Pyrrolo[3,4-c]pyridine derivatives have shown effectiveness against Mycobacterium tuberculosis, with some compounds demonstrating low minimum inhibitory concentrations (MIC) .
- Anticancer Activity : Studies have indicated that pyrrolo[3,4-c]pyridine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds have been reported to exhibit cytotoxicity against ovarian and breast cancer cells while showing limited toxicity to non-cancerous cells .
- Antidiabetic Effects : Certain derivatives have been shown to enhance insulin sensitivity in adipocytes, indicating potential use in diabetes management .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in metabolic pathways, which may be relevant for their antidiabetic and anticancer effects.
- Receptor Modulation : The presence of the piperidine and thiazole groups may allow for interaction with various receptors, influencing cellular signaling pathways.
Study 1: Antimycobacterial Efficacy
In a study assessing the antimycobacterial activity of pyrrolo[3,4-c]pyridine derivatives, specific compounds were synthesized and tested against M. tuberculosis. The most promising candidates exhibited MIC values below 0.15 µM, highlighting their potential as anti-tuberculosis agents .
Study 2: Anticancer Activity
Kalai et al. synthesized a series of pyrrolo[3,4-c]pyridine derivatives and evaluated their cytotoxicity against cancer cell lines. One notable compound demonstrated moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards healthy cardiac cells .
Data Tables
Activity Type | Compound Example | MIC (µM) | Notes |
---|---|---|---|
Antimycobacterial | Pyrrolo[3,4-c]pyridine derivative | <0.15 | Effective against M. tuberculosis |
Anticancer | 3,5-bis(4-fluorobenzylidene) derivative | Moderate | Cytotoxic to ovarian cancer cells |
Antidiabetic | Phenoxy-substituted pyrrolo derivative | 0.3-100 | Increased insulin sensitivity |
Properties
IUPAC Name |
(6-piperidin-1-ylpyridazin-3-yl)-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6OS/c26-18(16-4-5-17(22-21-16)23-7-2-1-3-8-23)24-10-14-12-25(13-15(14)11-24)19-20-6-9-27-19/h4-6,9,14-15H,1-3,7-8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDVTEUBSQUSIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)N3CC4CN(CC4C3)C5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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